

Application Notes and Protocols: 3,5-Di-tert-butyl-2-methoxybenzaldehyde

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Compound of Interest

Compound Name:	3,5-Di-tert-butyl-2-methoxybenzaldehyde
Cat. No.:	B152259

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Introduction

3,5-Di-tert-butyl-2-methoxybenzaldehyde is a sterically hindered aromatic aldehyde that serves as a versatile building block in organic synthesis. The presence of two bulky tert-butyl groups at the 3 and 5 positions, along with a methoxy group ortho to the aldehyde, imparts unique reactivity and stability to the molecule. These structural features make it a valuable precursor for the synthesis of complex molecular architectures, including porphyrins, macrocyclic ligands, and intermediates for oxidative coupling reactions. This document provides detailed application notes and experimental protocols for the use of **3,5-Di-tert-butyl-2-methoxybenzaldehyde** in various synthetic transformations.

Physicochemical Data

Property	Value
Molecular Formula	C ₁₆ H ₂₄ O ₂
Molecular Weight	248.36 g/mol
Appearance	Light green to green solid
Melting Point	33-37 °C
Boiling Point	128 °C at 0.5 mmHg
CAS Number	135546-15-5

Applications in Organic Synthesis

Synthesis of Porphyrin Precursors

3,5-Di-tert-butyl-2-methoxybenzaldehyde is utilized in the synthesis of meso-substituted porphyrins. The bulky substituents on the benzaldehyde influence the planarity and electronic properties of the resulting porphyrin ring, which can be advantageous in the development of novel photosensitizers, catalysts, and materials.

Experimental Protocol: Synthesis of a meso-Aryl Porphyrin Precursor[\[1\]](#)[\[2\]](#)[\[3\]](#)

This protocol describes the condensation of **3,5-Di-tert-butyl-2-methoxybenzaldehyde** with dipyrromethanes to form a porphyrinogen, which is subsequently oxidized to the corresponding porphyrin.

Materials:

- **3,5-Di-tert-butyl-2-methoxybenzaldehyde**
- 5-(4-Methylcarboxyphenyl)-dipyrromethane
- Dipyrromethane
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)

- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Triethylamine (TEA)
- Silica gel for column chromatography
- Hexane

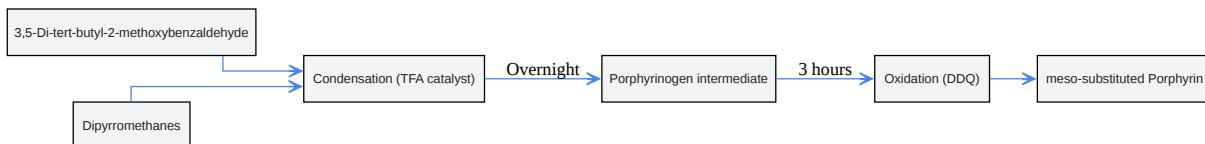
Procedure:

- In a round-bottom flask, dissolve **3,5-Di-tert-butyl-2-methoxybenzaldehyde** (1186 mg, 4.78 mmol), 5-(4-methylcarboxyphenyl)-dipyrromethane (669 mg, 2.39 mmol), and dipyrromethane (350 mg, 2.39 mmol) in anhydrous DCM.
- Degas the solution with a stream of nitrogen or argon for 15 minutes.
- Add TFA (0.38 equivalents) dropwise to the solution while stirring. Protect the reaction from light and stir overnight at room temperature.
- Add DDQ (1.6 g, 3 equivalents) to the reaction mixture and continue stirring for an additional three hours.
- Quench the reaction by adding a few drops of triethylamine until the solution is neutralized.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a DCM/Hexane (1:1) solvent mixture as the eluent to obtain the desired porphyrin.

Quantitative Data:

Reactant	Molar Eq.	Product	Yield
3,5-Di-tert-butyl-2-methoxybenzaldehyde	2.0	meso-substituted porphyrin	Not specified
5-(4-Methylcarboxyphenyl)-dipyrromethane	1.0		
Dipyrromethane	1.0		

Logical Relationship: Porphyrin Synthesis



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Caption: Synthetic pathway for meso-substituted porphyrins.

Precursor for Tacn-Based Ligands

The aldehyde can be converted into the corresponding benzyl bromide, which serves as an alkylating agent for macrocycles like 1,4,7-triazacyclononane (tacn). The resulting ligands, bearing sterically demanding and electronically-tuned arms, are used in coordination chemistry, for instance, in the synthesis of uranium complexes for catalysis or materials science applications.[4][5][6][7]

Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-2-methoxybenzyl Bromide[4]

This two-step protocol describes the reduction of the aldehyde to the corresponding alcohol, followed by bromination.

Materials:

- **3,5-Di-tert-butyl-2-methoxybenzaldehyde**

- Sodium borohydride (NaBH_4)
- Ethanol
- Phosphorus tribromide (PBr_3)
- Dichloromethane (CH_2Cl_2), anhydrous

Procedure:

Step 1: Reduction to 3,5-Di-tert-butyl-2-methoxybenzyl alcohol

- Dissolve **3,5-Di-tert-butyl-2-methoxybenzaldehyde** in ethanol in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride in portions.
- Stir the reaction mixture until completion (monitor by TLC).
- Quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be used in the next step without further purification.

Step 2: Bromination to 3,5-Di-tert-butyl-2-methoxybenzyl bromide

- Dissolve the crude 3,5-Di-tert-butyl-2-methoxybenzyl alcohol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

- Carefully quench the reaction by pouring it into ice water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired benzyl bromide.

Quantitative Data:

Starting Material	Product	Overall Yield (2 steps)
3,5-Di-tert-butyl-2-methoxybenzaldehyde	3,5-Di-tert-butyl-2-methoxybenzyl bromide	93%

Caption: General workflow for a multi-step synthesis.

Synthesis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde

The title compound is readily synthesized from its corresponding hydroxybenzaldehyde derivative.

Experimental Protocol: O-Methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [8] Materials:

- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Potassium carbonate (K_2CO_3)
- Methyl iodide (CH_3I)
- Dimethylformamide (DMF)

Procedure:

- In a screw-capped vial, suspend 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.17 g, 5.00 mmol) and potassium carbonate (1.38 g, 10 mmol, 2 equivalents) in DMF (10 mL).
- Add methyl iodide (0.47 mL, 7.5 mmol, 1.5 equivalents) to the suspension.

- Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
- Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford **3,5-Di-tert-butyl-2-methoxybenzaldehyde**. Further purification can be performed by column chromatography if necessary.

Quantitative Data:

Reactant	Molar Eq.	Product	Yield
3,5-Di-tert-butyl-2-hydroxybenzaldehyde	1.0	3,5-Di-tert-butyl-2-methoxybenzaldehyde	Not specified
Potassium carbonate	2.0		
Methyl iodide	1.5		

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